alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid
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Overview
Description
Alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid is a complex organic compound with a unique structure that combines a benzoxazole ring with an acetic acid moiety
Preparation Methods
The synthesis of alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial production methods may involve optimizing these reaction conditions to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds, typically using reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they can include various derivatives with modified functional groups or altered molecular structures.
Scientific Research Applications
Alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: This compound may have potential as a biochemical probe or a tool for studying biological processes, particularly those involving benzoxazole derivatives.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents, especially if it exhibits bioactivity against specific targets.
Industry: It can be used in the development of new materials or as a component in various industrial processes, particularly those requiring specific chemical properties.
Mechanism of Action
The mechanism by which alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid can be compared with other similar compounds, such as:
Alpha-Methyl-2-naphthalenemethanol: This compound has a similar alpha-methyl group but differs in its aromatic ring structure.
1,1’-Biphenyl, 2-methyl-: This compound shares the methylphenyl group but lacks the benzoxazole and acetic acid moieties.
The uniqueness of alpha-Methyl-2-(2-methylphenyl)-5-benzoxazoleacetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in these similar compounds.
Biological Activity
Alpha-Methyl-2-(o-tolyl)-5-benzoxazoleacetic acid is a compound of significant interest due to its diverse biological activities, particularly in the realm of anti-inflammatory and anti-cancer effects. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
The synthesis of this compound typically involves the reaction of appropriate benzoxazole derivatives with acetic acid derivatives. The compound belongs to a class of 2-arylbenzoxazole derivatives, which have shown notable biological potential, including anti-inflammatory and anticancer activities.
Biological Activity
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In a study evaluating various benzoxazole derivatives, it was found that compounds with alpha-methyl substitution showed enhanced anti-inflammatory effects compared to their counterparts without this modification. The initial screening involved carrageenin-induced rat paw edema models, where the compound displayed a potency greater than that of phenylbutazone, a standard anti-inflammatory drug .
Table 1: Anti-inflammatory Activity Comparison
Compound | ED30 (mg/kg) | Relative Potency |
---|---|---|
This compound | 10 | 3-5 times phenylbutazone |
2-(4-Chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | 3 | Highest observed |
2-(4-Fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid | 4 | High |
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit the growth of breast cancer cells (MCF-7) and other malignancies through mechanisms involving apoptosis and cell cycle arrest.
A study focused on the growth inhibitory activity against the MDA-MB-468 cell line showed that compounds similar to this compound exhibited lower GI50 values compared to standard chemotherapeutic agents like gefitinib .
Table 2: Anticancer Activity Overview
Compound | Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-468 | <10 | Apoptosis induction |
Gefitinib | MDA-MB-468 | 7.6 | EGFR inhibition |
Compound 2b | MDA-MB-468 | 4.03 | Akt phosphorylation inhibition |
Case Studies
- Case Study on Inflammatory Response : A study involving carrageenan-induced inflammation in rats demonstrated that the administration of this compound significantly reduced paw edema compared to controls, indicating its potential as an effective anti-inflammatory agent.
- Cytotoxicity in Breast Cancer Models : In vitro studies showed that this compound effectively inhibited cell proliferation in breast cancer cell lines, with mechanisms linked to the modulation of apoptotic pathways and cell cycle progression.
Properties
CAS No. |
54785-37-4 |
---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C17H15NO3/c1-10-5-3-4-6-13(10)16-18-14-9-12(11(2)17(19)20)7-8-15(14)21-16/h3-9,11H,1-2H3,(H,19,20) |
InChI Key |
VGTADLXBZBVHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)C(C)C(=O)O |
Origin of Product |
United States |
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